Gd-Dotp

Overview

Description

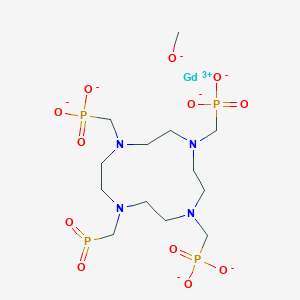

Gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonate) (Gd-Dotp) is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is known for its high paramagnetism and ability to enhance the relaxation rates of water protons, making it an effective contrast agent in medical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gd-Dotp involves the reaction of gadolinium chloride with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (Dotp) in an aqueous medium. The reaction typically requires a controlled pH environment and the presence of a suitable buffer to maintain the stability of the complex .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified using techniques like crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Gd-Dotp primarily undergoes complexation reactions where it forms stable complexes with various ligands. It does not typically undergo oxidation or reduction reactions due to the stability of the gadolinium ion in its +3 oxidation state .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include gadolinium chloride, Dotp, and various buffers to maintain the pH. The reactions are usually carried out in aqueous solutions at controlled temperatures .

Major Products: The major product of the reaction between gadolinium chloride and Dotp is the this compound complex. This complex is highly stable and does not readily decompose under normal conditions .

Scientific Research Applications

Gd-Dotp is widely used in scientific research, particularly in the field of medical imaging. Its primary application is as a contrast agent in MRI, where it enhances the visibility of internal body structures. Additionally, this compound is used in research involving the study of molecular interactions and the development of new imaging techniques .

Mechanism of Action

The mechanism of action of Gd-Dotp involves its paramagnetic properties, which enhance the relaxation rates of water protons in its vicinity. This results in an increase in signal intensity in MRI, allowing for better visualization of tissues and abnormalities. The gadolinium ion in this compound interacts with water molecules, facilitating the transfer of relaxation energy and improving image contrast .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Gd-Dotp include gadolinium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (Gd-Dota) and gadolinium diethylenetriaminepentaacetic acid (Gd-Dtpa). These compounds also serve as MRI contrast agents and share similar properties with this compound .

Uniqueness: this compound is unique due to its high relaxivity and stability, which make it particularly effective as a contrast agent. Unlike some other gadolinium-based agents, this compound does not have coordinated water molecules, which contributes to its high relaxivity and effectiveness in enhancing MRI images .

Biological Activity

Gadolinium-based compounds, particularly Gd-DOTP (Gd(III) diethylenetriaminepentaacetic acid), have garnered attention in biomedical research due to their unique properties as contrast agents in magnetic resonance imaging (MRI) and their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its biocompatibility, cellular effects, and relaxivity, supported by recent studies and case analyses.

Overview of this compound

This compound is a gadolinium chelate that exhibits high relaxivity, making it suitable for enhancing MRI contrast. Its structure allows for effective interaction with water molecules, which is crucial for its imaging capabilities. The compound's biological activity is primarily assessed through its effects on cellular systems and its safety profile in vivo.

Biocompatibility Studies

Case Study: this compound Nanogels

Recent studies have explored the biocompatibility of this compound when embedded in nanogels composed of chitosan and hyaluronic acid. These studies utilized various assays to evaluate cytotoxicity and biochemical markers:

- Cell Viability Assays : The sulforhodamine B assay and lactate dehydrogenase (LDH) release were employed to assess cell viability. Results indicated that this compound-loaded nanogels did not significantly affect the viability of murine lymph node endothelial cells (SVEC4-10) at concentrations up to 10 μM .

- Reactive Oxygen Species (ROS) Measurement : The generation of ROS was monitored using 2',7'-dichlorofluorescein diacetate (DCFH-DA). While exposure to this compound nanogels resulted in increased ROS levels, this did not correlate with significant cytotoxicity .

- Genotoxicity Testing : The alkaline comet assay revealed a slight genotoxic effect at higher concentrations of this compound, suggesting that while the compound is largely biocompatible, caution is warranted at elevated doses .

Relaxivity and Imaging Applications

The relaxivity of this compound is a critical parameter influencing its effectiveness as a contrast agent. Recent findings indicate:

- Relaxivity Values : this compound exhibits a remarkable relaxivity of approximately 78.0 mMs at 20 MHz and 298 K, which is nearly 20 times greater than that of the free complex . This high relaxivity enhances image quality in MRI applications.

- Water Interaction : The structured water molecules surrounding the this compound complex contribute significantly to its enhanced relaxivity, allowing for improved imaging contrast .

Toxicological Assessments

In vivo studies have been conducted to evaluate the potential toxicity of this compound:

- Histopathological Analysis : Investigations into the effects of subcutaneous administration of Gd-DOTA nanohydrogels containing this compound revealed minimal histological alterations in liver, kidney, and heart tissues, indicating a favorable safety profile .

- Biochemical Markers : The activity of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPx), and superoxide dismutase (SOD) was measured alongside oxidative stress markers like malondialdehyde (MDA). These assessments indicated that this compound does not significantly disrupt redox homeostasis in treated tissues .

Summary Table of Biological Activity Findings

| Parameter | Finding |

|---|---|

| Cell Viability | No significant cytotoxicity up to 10 μM |

| ROS Generation | Increased but not correlated with cytotoxicity |

| Genotoxicity | Slight effect at higher concentrations |

| Relaxivity | 78.0 mMs |

| Histopathological Changes | Minimal alterations in vital organs |

| Antioxidant Enzyme Activity | No significant disruption observed |

Properties

InChI |

InChI=1S/C12H30N4O11P4.CH3O.Gd/c17-28(18)9-13-1-3-14(10-29(19,20)21)5-7-16(12-31(25,26)27)8-6-15(4-2-13)11-30(22,23)24;1-2;/h1-12H2,(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);1H3;/q;-1;+3/p-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXYFOYQNLIAGG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C1CN(CCN(CCN(CCN1CP(=O)=O)CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27GdN4O12P4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120721-77-9 | |

| Record name | Gadolinium-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetrakis(methylenephosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120721779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.